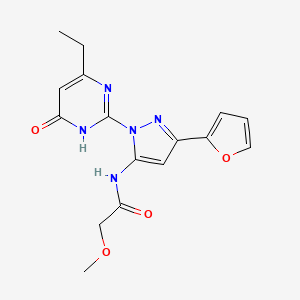

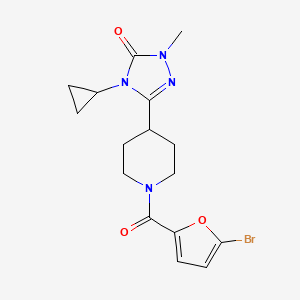

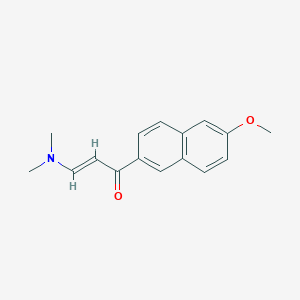

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxocyclohexanecarboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid .

Synthesis Analysis

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .Molecular Structure Analysis

The molecular formula of Ethyl 4-oxocyclohexanecarboxylate is C9H14O3 . Its average mass is 170.206 Da and its monoisotopic mass is 170.094299 Da .Chemical Reactions Analysis

Ethyl 4-oxocyclohexanecarboxylate is a cyclohexanone derivative used in the study of cyclohexanone monooxygenase and its mutants as catalysts . It is also employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .Physical And Chemical Properties Analysis

Ethyl 4-oxocyclohexanecarboxylate is a clear colorless to yellow liquid . It has a melting point of 221-226 °C, a boiling point of 150-152 °C/40 mmHg, and a density of 1.068 g/mL at 25 °C . Its refractive index is n20/D 1.461 . It is soluble in Chloroform and Methanol, but insoluble in water .Applications De Recherche Scientifique

Organic Synthesis

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a valuable building block in organic synthesis. Its 1,3-dicarbonyl system allows for diverse reactions, leading to the formation of complex molecules. Researchers often utilize it as a precursor for heterocyclic compounds, such as indoles, pyrazoles, and pyrimidines .

Dopamine Agonists

This compound plays a role in the preparation of dopamine agonists. These molecules interact with dopamine receptors and can have therapeutic implications in conditions like Parkinson’s disease and restless legs syndrome. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate contributes to the synthesis of these important pharmaceutical agents .

Tetracyclic Diterpenes

Tetracyclic diterpenes are natural products with intriguing biological activities. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate participates in the construction of their carbon skeletons. These diterpenes may exhibit antitumor, antimicrobial, or anti-inflammatory properties, making them relevant in drug discovery and development .

Heterocyclic Chemistry

Due to its reactive centers and versatility, this compound serves as a promising synthon in heterocyclic chemistry. Researchers explore its reactions with various binucleophiles, leading to heterocycle formation. These heterocycles find applications in medicinal chemistry, materials science, and agrochemicals .

Scaffold for Novel Compounds

Researchers can modify the acetyl and ester groups of this compound to create novel derivatives. By introducing substituents, they can fine-tune its properties and explore new chemical space. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate serves as a scaffold for designing compounds with specific functions, such as enzyme inhibitors or ligands for receptors.

Mécanisme D'action

Safety and Hazards

Ethyl 4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . Additionally, it is highly flammable, with its smoke being toxic . It is crucial to avoid breathing dust/fume/gas/mist/vapors/spray . If it comes into contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Propriétés

IUPAC Name |

ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZJORMCJNXQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)

![2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2588324.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2588338.png)